molecular formula C9H8BrFO2 B8489552 2-(3-(Bromomethyl)-5-fluorophenyl)acetic acid

2-(3-(Bromomethyl)-5-fluorophenyl)acetic acid

Cat. No.: B8489552
M. Wt: 247.06 g/mol
InChI Key: OSZQWDZMXIQKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Bromomethyl)-5-fluorophenyl)acetic acid is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-[3-(bromomethyl)-5-fluorophenyl]acetic acid

InChI

InChI=1S/C9H8BrFO2/c10-5-7-1-6(4-9(12)13)2-8(11)3-7/h1-3H,4-5H2,(H,12,13)

InChI Key

OSZQWDZMXIQKDD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CBr)F)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dibenzoyl peroxide (0.5 g) was added to a stirred mixture of 2-(3-fluoro-5-methylphenyl)acetic acid (5.95 g) and NBS (6.93 g) in dichloromethane (120 mL). The resultant mixture was heated at reflux for 5 hours. The reaction mixture was cooled to room temperature and then washed twice with water. The organic layer was dried, filtered and the solvent concentrated under reduced pressure. The crude product was purified by flash silica chromatography using 1% acetic acid and 17% ethyl acetate in isohexane as solvent. Fractions containing the product were concentrated to dryness to afford the subtitled compound. Yield 6.50 g.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step One
Name
Quantity
6.93 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Benzoyl peroxide (0.05 g) was added to a mixture of 2-(3-fluoro-5-methylphenyl)acetic acid (0.518 g) and N-bromosuccinimide (0.6 g) in DCM (10 mL). The reaction was heated at reflux for 1 h. DCM (10 mL) and water (20 mL) were added and the organic phase separated. The organic layer was washed with brine (20 mL), dried over sodium sulphate, filtered and evaporated in vacuo. The residue was triturated with toluene and the resulting white solid removed by filtration. The mother liquors were evaporated in vacuo to give the subtitled compound as a white solid which was used in the next step without further purification. Yield 0.38 g.
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.518 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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